10-溴-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-十七氟癸烷

描述

The compound "10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane" is not directly discussed in the provided papers. However, the papers do provide insights into the stereochemistry and structural analysis of brominated compounds, which can be relevant for understanding similar halogenated organic compounds. For instance, the stereochemistry of hexabromocyclododecane is explored, highlighting the complexity of brominated flame retardants and their isomeric forms .

Synthesis Analysis

The synthesis of brominated and chlorinated organic compounds is a topic of interest in the field of organic chemistry. While the specific synthesis of "10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane" is not detailed, the synthesis of mixed bromo- and chloro-substituted compounds is described, involving hexachlorocyclopentadiene and trihalogenated ethylenes . This process includes valence isomerization and thermolysis, which are common techniques in the synthesis of complex halogenated molecules.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite intricate, as demonstrated by the crystal and molecular structure analysis of a brominated benzodiazepinooxazole . The study provides detailed information on the crystallography of the compound, including space group, unit cell dimensions, and the orientation of substituents. This level of detail is crucial for understanding the physical properties and reactivity of such molecules.

Chemical Reactions Analysis

Chemical reactions involving brominated compounds can lead to various products depending on the conditions. For example, the reversible valence isomerization of perhalogenated compounds and their subsequent rearrangement to more stable aromatic products under thermal conditions is an important reaction pathway . Additionally, photochemical reactions can lead to isomerization, and thermolysis can result in halogen exchange, demonstrating the diverse reactivity of brominated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's polarity, boiling point, and stability. Although the specific properties of "10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane" are not provided, the studies on related brominated compounds suggest that such molecules would likely exhibit unique characteristics due to the presence of both bromine and fluorine atoms, which could impact their reactivity and potential applications .

科学研究应用

杂环合成

10-溴-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-十七氟癸烷及类似化合物在杂环合成中发挥作用。Martins(2002)讨论了一系列溴和二溴衍生物的合成及其在杂环合成中的应用 (Martins, 2002)。

捕获反应中间体

该化合物用于涉及高度应变的双环亚烯的生成和捕获的研究。Ozen和Balcı(2002)报道了10-溴-10-氟-四环[6.3.1.02,7.09,11]十二烯的制备及其在捕获反应中间体中的作用 (Ozen & Balcı, 2002)。

区域特异性溴化

Inamoto等人(1978)的研究突出了三环[4.3.1.12,5]十一烷的区域特异性溴化,为复杂有机化合物中溴化的选择性和机制提供了见解 (InamotoYoshiaki et al., 1978)。

电环反应

该化合物的衍生物在电环反应中发挥作用,Morf和Szeimies(1986)研究了相关溴衍生物与正丁基锂的反应,导致双环化合物的形成 (Morf & Szeimies, 1986)。

氟化有机化合物的合成

该化合物在各种氟化有机分子的合成中起着关键作用。Shatzmiller等人(1986)展示了4-卤代-5,6-二氢-4H-1,2-噁唑烷的区域控制合成及其转化为α-氟乙烯酮,突出了这类化合物在有机合成中的多功能性 (Shatzmiller et al., 1986)。

环氧化研究

Zapevalov等人(2004)对多氟-3-氯(溴)-1-丁烯的环氧化进行了研究,包括类似于10-溴-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-十七氟癸烷的化合物,揭示了生成环氧化物的反应和性质的见解 (Zapevalov等人,2004)。

结构和电化学研究

Melaïmi等人(2006)讨论了10-溴-9-氧-10-硼蒽衍生物的反应及其电化学性质,展示了这类化合物在理解复杂化学相互作用中的实用性 (Melaïmi等人,2006)。

碱性水解研究

Kawaguchi等人(2006)探讨了N-溴亚咪啉硫蒽烯衍生物的碱性水解,这可能为在碱性条件下溴化合物的反应性和稳定性提供宝贵见解 (Kawaguchi et al., 2006)。

偶氮染料的合成

Tanaka等人(1991)描述了三氟甲基噻唑烯的合成及其在偶氮染料合成中的应用,其中溴化中间体发挥了关键作用 (Tanaka et al., 1991)。

低温热容量测量

Varushchenko等人(1997)测量了结晶和液态1-溴全氟辛烷的热容量,这是相关化合物,为了解这类材料的热力学性质提供了重要数据 (Varushchenko et al., 1997)。

属性

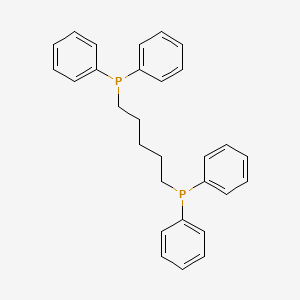

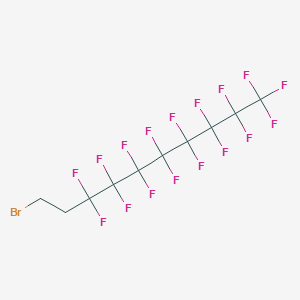

IUPAC Name |

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

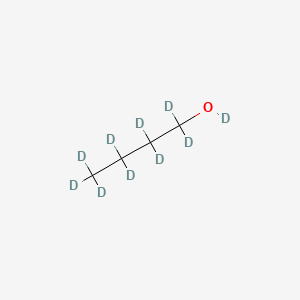

InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJQNJBBMHHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382003 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

CAS RN |

21652-57-3 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。